
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate
Overview
Description
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an octyl carbonate moiety. This compound is of interest in organic synthesis due to its unique structural components, which allow for various chemical transformations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or other strong acids.
Carbonate Formation: The octyl carbonate moiety can be formed through reactions with alcohols and carbonylating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Carbonate Formation: Reagents such as octyl chloroformate and bases like triethylamine are used for the formation of the carbonate moiety.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The primary amine is released upon removal of the Boc group.
Carbonate Formation: The final product is the octyl carbonate derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate can serve as a versatile building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
- Prodrug Development : The compound has been investigated for use as a prodrug, where it can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Prodrugs are designed to undergo metabolic conversion to release the active drug, potentially increasing therapeutic efficacy while reducing side effects.
- Anticancer Research : Similar compounds have shown promise in targeting specific cancer pathways. The ability to modify the carbonate group could lead to derivatives that selectively inhibit tumor growth or metastasis by disrupting cellular signaling pathways involved in cancer progression.
Polymer Science
The compound's unique chemical structure makes it suitable for applications in polymer synthesis, particularly in creating functionalized polymers.
- Synthesis of Biodegradable Polymers : this compound can be incorporated into polymer chains to impart biodegradability and biocompatibility. This is particularly relevant in developing materials for medical devices or drug delivery systems that require controlled degradation rates.
- Modification of Polymer Surfaces : The compound can be used to modify the surfaces of existing polymers to enhance their properties, such as adhesion, hydrophilicity, or antimicrobial activity. This is achieved through grafting techniques where the carbonate group reacts with functional groups on the polymer surface.
Synthetic Intermediate
In organic synthesis, this compound acts as an important intermediate for various chemical transformations.
- Synthesis of Amino Acids and Peptides : The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis. By utilizing this compound, chemists can efficiently introduce amino acid residues into peptide chains while maintaining stability during synthesis.
- Carbonate Group Reactivity : The chloromethyl and carbonate functionalities allow for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds or the introduction of other functional groups. This reactivity is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate involves its ability to undergo various chemical transformations. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds . The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule . The octyl carbonate moiety can participate in esterification and transesterification reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-hexyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-decyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-dodecyl carbonate
Uniqueness
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the chloromethyl group allows for versatile substitution reactions, while the Boc-protected amino group offers selective deprotection under mild conditions . The octyl carbonate moiety adds hydrophobic character, making the compound suitable for applications in both aqueous and organic environments .
Biological Activity
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a series of chemical reactions involving the alkylation of carbonate derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions without affecting other reactive sites on the molecule.
The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism can result in cytotoxic effects on rapidly dividing cells, making such compounds valuable in cancer therapy.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- KB human epidermoid carcinoma cells : The compound demonstrated an ID50 (the concentration required to inhibit 50% of cell growth) at low micromolar concentrations.
- Breast cancer cells : Studies reported a dose-dependent inhibition of cell proliferation.
Toxicological Profile
The toxicological assessment revealed that while the compound is effective against tumor cells, it also presents a risk of toxicity to normal cells. The acute LD50 value in animal models was determined to be around 2.4 mg/kg, indicating a need for careful dosing in therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Efficacy : A study involving mice with induced tumors showed that treatment with this compound resulted in significant tumor size reduction compared to control groups. Tumor weight measurements confirmed its efficacy as an antitumor agent.
- Mechanistic Studies : Investigations into the mechanism revealed that this compound inhibits protein synthesis by targeting the peptidyltransferase center of ribosomes, similar to other known alkylating agents.
- Comparative Studies : Comparative analyses with other alkylating agents highlighted its unique profile in terms of potency and selectivity towards cancer cells versus normal cells.
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | ID50 (µM) | LD50 (mg/kg) | Notes |
---|---|---|---|---|
Antitumor Activity | KB Human Carcinoma Cells | 0.05 | 2.4 | Significant growth inhibition observed |
Antitumor Activity | Breast Cancer Cell Lines | Varies | - | Dose-dependent inhibition noted |
In Vivo Efficacy | Tumor-Induced Mice | - | - | Tumor size reduced significantly |
Properties
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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